molecular formula C9H14N2O2 B13319547 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid

Cat. No.: B13319547
M. Wt: 182.22 g/mol
InChI Key: OZOPYOFSUMNLRE-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and a butanoic acid side chain

Preparation Methods

The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable butanoic acid derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water, and can be facilitated by acidic or basic conditions.

Scientific Research Applications

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid can be compared with other similar compounds, such as:

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but differs in the position of the substituents on the pyrazole ring.

    2-(1H-pyrazol-5-yl)butanoic acid: This compound lacks the dimethyl groups, which can significantly alter its chemical and biological properties.

    4-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid: This compound contains a pyrrole ring instead of a pyrazole ring, leading to different reactivity and applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-6(2)5-10-11(8)3/h5,7H,4H2,1-3H3,(H,12,13)

InChI Key

OZOPYOFSUMNLRE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=NN1C)C)C(=O)O

Origin of Product

United States

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